molecular formula C18H16FN3O5S2 B2466594 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 1005303-86-5

3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2466594
CAS RN: 1005303-86-5
M. Wt: 437.46
InChI Key: CYQOPEXFWREQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. This application is significant in treating cancer, as the compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Gul, Tuğrak, Sakagami, Taslimi, Gulcin, and Supuran (2016) studied benzenesulfonamides for their potential as carbonic anhydrase inhibitors. These compounds showed interesting cytotoxic activities and strongly inhibited human cytosolic isoforms hCA I and II, suggesting their potential in anti-tumor activity and as a therapeutic option (Gul et al., 2016).

Inhibition of Phosphatidylinositol 3-Kinase

Norman (2014) evaluated the use of benzenesulfonamide derivatives as inhibitors of phosphatidylinositol 3-kinase. This application is particularly relevant in treating idiopathic pulmonary fibrosis and cough, as indicated in the study (Norman, 2014).

Antitubulin Agents and STAT3 Signaling Inhibitors

Lai, Lee, Chuang, Chang, Tsai, Chen, Huang, Wu, Teng, Pan, Liu, Mehndiratta, and Liou (2015) discovered that N-sulfonyl-aminobiaryl derivatives, including benzenesulfonamides, act as novel antitubulin agents. These compounds also inhibit the phosphorylation of STAT3, offering potential as potent anticancer agents targeting both STAT3 and tubulin (Lai et al., 2015).

Potential as COX-2 Inhibitors

Hashimoto, Imamura, Haruta, and Wakitani (2002) synthesized benzenesulfonamide derivatives and evaluated their ability to inhibit COX-2 enzymes. The study found that the introduction of a fluorine atom notably increased COX-1/COX-2 selectivity, indicating potential therapeutic utility in diseases like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Cognitive Enhancing Properties

Hirst, Stean, Rogers, Sunter, Pugh, Moss, Bromidge, Riley, Smith, Bartlett, Heidbreder, Atkins, Lacroix, Dawson, Foley, Regan, and Upton (2006) explored the cognitive enhancing properties of certain benzenesulfonamide derivatives. Their study demonstrated that these compounds could potentially be used in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-27-17-8-6-14(11-15(17)19)29(25,26)22-13-5-3-4-12(10-13)16-7-9-18(21-20-16)28(2,23)24/h3-11,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQOPEXFWREQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.